molecular formula C11H21NO4 B558286 Boc-Leu-OH CAS No. 13139-15-6

Boc-Leu-OH

Cat. No.: B558286
CAS No.: 13139-15-6
M. Wt: 231.29 g/mol
InChI Key: MDXGYYOJGPFFJL-QMMMGPOBSA-N
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Description

Boc-Leu-OH, also known as N-tert-butoxycarbonyl-L-leucine, is an organic compound with the molecular formula C11H21NO4. It is a derivative of the amino acid leucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild acidic conditions .

Biochemical Analysis

Biochemical Properties

The N-(tert-Butoxycarbonyl)-L-leucine plays a crucial role in biochemical reactions. It is primarily used as a protecting group for amino acids and peptides during peptide synthesis . The tert-butyloxycarbonyl (Boc) group in N-(tert-Butoxycarbonyl)-L-leucine is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , making it an ideal protecting group for amino functionalities in complex molecules.

Molecular Mechanism

The molecular mechanism of N-(tert-Butoxycarbonyl)-L-leucine primarily involves its role as a protecting group. During peptide synthesis, the Boc group in N-(tert-Butoxycarbonyl)-L-leucine protects the amino group from unwanted side reactions . The Boc group can be selectively removed under acidic conditions, allowing for further reactions to occur at the now deprotected amino group .

Temporal Effects in Laboratory Settings

In laboratory settings, N-(tert-Butoxycarbonyl)-L-leucine is known for its stability. The Boc group can withstand various reaction conditions, making it a reliable protecting group for peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Leu-OH can be synthesized through several methods. One common approach involves the reaction of L-leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and purity. The reaction mixture is often subjected to continuous stirring and controlled temperature conditions to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

Boc-Leu-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include free leucine after deprotection and various peptide chains when used in peptide synthesis .

Mechanism of Action

The primary mechanism of action of Boc-Leu-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of leucine during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group and allowing the peptide to fold into its functional form .

Comparison with Similar Compounds

Similar Compounds

    Boc-Phe-OH: N-tert-butoxycarbonyl-L-phenylalanine

    Boc-Ile-OH: N-tert-butoxycarbonyl-L-isoleucine

    Boc-Val-OH: N-tert-butoxycarbonyl-L-valine

    Boc-Ala-OH: N-tert-butoxycarbonyl-L-alanine

Uniqueness

Boc-Leu-OH is unique due to its specific side chain, which imparts distinct hydrophobic properties. This makes it particularly useful in the synthesis of hydrophobic peptides and proteins. Additionally, the Boc group provides stability during synthesis and can be easily removed under mild acidic conditions, making this compound a versatile and valuable reagent in peptide chemistry .

Properties

IUPAC Name

(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXGYYOJGPFFJL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884507
Record name L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13139-15-6
Record name BOC-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13139-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Leucine, N-((1,1-dimethylethoxy)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
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Record name L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1,1-dimethylethoxy)carbonyl]-L-leucine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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